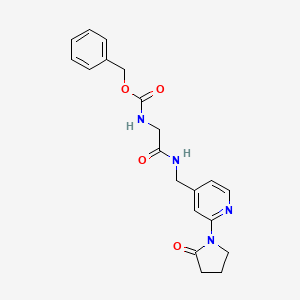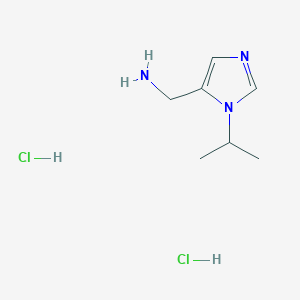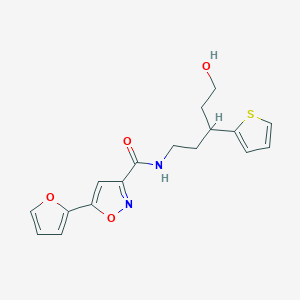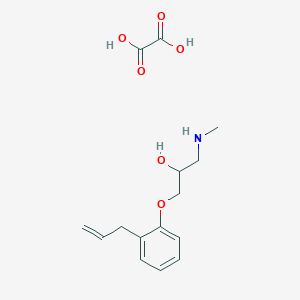
1,1-Diphenylpropan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenylpropan-2-amine hydrochloride is a chemical compound with the CAS Number: 3139-54-6 . It has a molecular weight of 247.77 and its IUPAC name is 1,1-diphenyl-2-propanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1,1-Diphenylpropan-2-amine hydrochloride is 1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Amines, such as 1,1-Diphenylpropan-2-amine hydrochloride, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
1,1-Diphenylpropan-2-amine hydrochloride has a melting point of 281-283 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
Cleavage of Carbon Chains
- Adamson (1949) demonstrated that substituted 3-amino-1:1-diphenylpropan-1-ols, when boiled in acid solutions, yield expected substituted allylamines and sometimes result in partial de-amination (Adamson, 1949).
Reversible Capture and Release of Aromatic Amines
- Yuki et al. (2016) reported the reversible capture and release of aromatic amines by diphenylpropanetrione (DPPT), highlighting its potential in chemical synthesis (Yuki et al., 2016).
Oxidative Deprotection
- Sampson and Honek (1999) explored the efficient removal of the diphenylmethyl amino protecting group by initial oxidation to an imine, suitable for the preparation of α-amino phosphinates and phosphonates (Sampson & Honek, 1999).
Synthesis of Chiral Palladacycle
- Ding et al. (2010) synthesized a novel amine ligand for use in asymmetric hydrophosphanation reactions, demonstrating the utility of 1,1-Diphenylpropan-2-amine derivatives in catalytic processes (Ding et al., 2010).
Novel Chiral Palladacycle Development
- Yap et al. (2014) developed a new amine ligand, showcasing its application in asymmetric hydrophosphination reactions (Yap et al., 2014).
Polymer Rhodium Catalyst for Olefin Hydroformylation
- Ajjou and Alper (1998) created a water-soluble polymer rhodium catalyst, efficient for the hydroformylation of olefins (Ajjou & Alper, 1998).
Photoinduced Nucleophilic Addition
- Yamashita et al. (1991) investigated the photoamination of 1,1-diphenylpropene with ammonia and alkylamines, providing insight into the photoreactive properties of 1,1-Diphenylpropan-2-amine derivatives (Yamashita et al., 1991).
Chemical Modification of Polymers
- Arshady et al. (1986) described the synthesis and derivatization of copoly(styrene-2,4,5-trichlorophenyl acrylate) to create reactive and electroreactive polymers, using amines including derivatives of 1,1-Diphenylpropan-2-amine (Arshady et al., 1986).
Synthesis of Triphenylamine-Containing Aromatic Diamine
- Cheng et al. (2005) synthesized a new triphenylamine-containing aromatic diamine, highlighting its application in the preparation of novel poly(amine-imide)s (Cheng et al., 2005).
Application in Copper-Catalyzed Amination Reactions
- Gajare et al. (2004) used a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of halobenzenes with amines, showcasing the catalytic capabilities of compounds related to 1,1-Diphenylpropan-2-amine (Gajare et al., 2004).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1,1-diphenylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFNBTNILUNXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenylpropan-2-amine hydrochloride | |
CAS RN |
3139-54-6 |
Source


|
| Record name | 1,1-diphenylpropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)





![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)
![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)
![2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2967145.png)
![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)
